molecular formula C14H12N2O B1604983 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine CAS No. 54995-50-5

2-(4-Methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1604983
CAS No.: 54995-50-5
M. Wt: 224.26 g/mol
InChI Key: HSZLOKDLSZAZCH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a 4-methylphenyl group attached to the benzoxazole ring, which imparts unique chemical and physical properties. It is of interest in various fields due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylphenylamine with salicylaldehyde under acidic conditions to form an intermediate Schiff base, which is then cyclized to the benzoxazole structure using an oxidizing agent such as iodine or bromine.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the benzoxazole ring can yield various hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated benzoxazole derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Research has demonstrated that derivatives of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine exhibit anticonvulsant properties. In a study involving the synthesis of various benzoxazole derivatives, compounds were tested for their efficacy against seizures using models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Notably, certain derivatives showed potent anticonvulsant activity comparable to established drugs like Phenytoin and Carbamazepine .

Neurotoxicity Screening
The safety profile of these compounds was assessed through neurotoxicity screening. Most synthesized compounds passed the rota rod test without significant neurological deficits, indicating a favorable safety margin for potential therapeutic use .

Synthesis and Structural Studies

The synthesis of this compound involves cyclization reactions that produce various substituted benzoxazoles. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data indicated specific functional groups and confirmed the successful formation of the benzoxazole core .

Materials Science

Beyond pharmacology, this compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent materials due to its unique electronic properties. The ability to modify its structure allows for tuning its optical characteristics, making it suitable for various applications in optoelectronics .

Case Study 1: Anticonvulsant Efficacy

In a systematic study published in International Journal of Pharmaceutical Sciences and Drug Research, researchers synthesized a series of benzoxazole derivatives based on this compound. The anticonvulsant activity was evaluated through rigorous testing protocols:

Compound CodeMES ActivityscPTZ ActivityNeurotoxicity
4ePositivePositiveNo deficits
4jPositivePositiveNo deficits
4oPositivePositiveNo deficits

This study concluded that several derivatives exhibited broad-spectrum anticonvulsant activity with minimal neurotoxic effects .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis protocol was outlined where starting materials were reacted under controlled conditions to yield the target compound. The characterization involved multiple analytical techniques confirming the integrity and structure of the synthesized product:

TechniqueObservations
FT-IRCharacteristic peaks for NH and C=N
NMRChemical shifts consistent with expected structure
Elemental AnalysisC: 71.55%, H: 4.01%, N: 15.59%

This detailed characterization supports the reliability of synthesized compounds for further pharmacological studies .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine in biological systems involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(4-Methylsulfonylphenyl)-1,3-benzoxazole: Similar structure but with a sulfonyl group, showing different chemical reactivity and biological activity.

    2-(4-Nitrophenyl)-1,3-benzoxazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness: 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the 4-methylphenyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

2-(4-Methylphenyl)-1,3-benzoxazol-5-amine is a synthetic compound belonging to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H14N2O
  • Molecular Weight : 238.28 g/mol

The benzoxazole ring system is crucial for its biological activity, allowing interactions with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can modulate their activity, which is essential in therapeutic contexts such as anticancer and antimicrobial applications. The presence of the methyl group and the benzoxazole moiety enhances its binding affinity to target proteins involved in cancer pathways and microbial resistance mechanisms .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's cytotoxic effects are attributed to its ability to interfere with cell cycle progression and promote cell death through caspase activation .

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
PC310.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary studies suggest it has selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) indicate promising potential for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus25Gram-positive
Bacillus subtilis30Gram-positive
Escherichia coli>100Not active

Case Studies

In a recent study, the efficacy of this compound was compared with standard anticancer drugs like doxorubicin. The results demonstrated that the compound induced a higher rate of apoptosis in MCF-7 cells compared to doxorubicin at similar concentrations .

Another investigation focused on its antimicrobial properties, where it was found to effectively inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine, and how can reaction yields be improved?

  • The compound can be synthesized via cyclocondensation of substituted benzoxazole precursors. For example, derivatives with analogous structures (e.g., furan or pyridine substituents) are synthesized using multi-step protocols starting from functionalized aryl precursors. Key steps include nucleophilic substitution, cyclization, and purification via recrystallization (e.g., EtOAc) . Yield optimization may involve adjusting stoichiometry, temperature (e.g., 45–120°C), and catalysts (e.g., Raney nickel for reductions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions and aromaticity .
  • Mass Spectrometry (LC-MS/ESI): Confirms molecular weight (e.g., m/z 277 [M+H]+^+ for similar analogs) .
  • High-Performance Liquid Chromatography (HPLC): Dual-column analysis (C4 and C18) ensures >95% purity, with retention times (e.g., 14–22 min) monitored for consistency .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Single-crystal X-ray diffraction (SHELX software) provides precise bond lengths, angles, and torsion angles. For example, analogs like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine have been resolved with Rfactor<0.05R_{\text{factor}} < 0.05, confirming planar benzoxazole rings and substituent orientation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacological activity of this compound?

  • Molecular Docking: Tools like AutoDock or Schrödinger Suite can model interactions with target proteins (e.g., adenosine A2A_{2A} receptors). A study on benzoxazole-based A2A_{2A} antagonists achieved re-rank scores as low as 115.423, highlighting strong binding affinity .
  • ADMET Prediction: SwissADME and pkCSM assess drug-likeness, bioavailability, and toxicity. For example, analogs with logP < 5 and ≤2 violations of Lipinski’s rules are prioritized .

Q. How can researchers address conflicting data in biological activity assays for this compound?

  • Dose-Response Studies: Establish EC50_{50}/IC50_{50} values across multiple concentrations to validate activity thresholds.
  • Structural Analog Comparison: Compare with derivatives (e.g., 2-(furan-2-yl)-7-phenyl analogs) to identify substituent-dependent trends in potency .
  • Crystallographic Validation: Resolve target-ligand complexes to confirm binding modes, as done for Plasmodium falciparum inhibitors .

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for benzoxazole derivatives?

  • Substituent Scanning: Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) at the 4-methylphenyl or benzoxazole positions. For example, 3-iodophenyl analogs show enhanced fluorescence properties, while pyridinyl groups improve solubility .
  • Pharmacophore Modeling: Identify critical moieties (e.g., amine groups for hydrogen bonding) using software like MOE or PHASE .

Q. How can researchers mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow Chemistry: Continuous synthesis reduces reaction times and improves yield consistency.
  • Green Chemistry: Use water or ethanol as solvents and biocatalysts to enhance sustainability .
  • Purity Control: Implement inline HPLC monitoring to detect impurities during large-scale production .

Q. Methodological Notes

  • Contradiction Management: Conflicting biological data may arise from assay variability (e.g., cell line differences). Triangulate results using orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) .
  • Safety and Compliance: Follow protocols for hazardous waste disposal (e.g., halogenated byproducts) and adhere to institutional biosafety guidelines .

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLOKDLSZAZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352260
Record name 2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-50-5
Record name 2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-nitro-2-p-tolylbenzo[d]oxazole (4.8 g, 18.90 mmol) in ethyl acetate/acetic acid (250 ml/1 mL) was added palladium on carbon (480 mg). The reaction vessel was purged three times with nitrogen, followed by hydrogen three times, and then left stirring under hydrogen for 16 h. The reaction vessel was finally purged three times with nitrogen, before filtration on a pad of Celite®, which was washed with ethyl acetate. The organic solution was washed with saturated aqueous Na2CO3, followed by brine. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 2.5 g (60%) of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
ethyl acetate acetic acid
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Methylphenyl)-1,3-benzoxazol-5-amine
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine

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